REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.[N+:8]([C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1)([O-:10])=[O:9].CN([CH:23]=[O:24])C>CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[CH3:23][O:24][N:3]([CH3:6])[C:15](=[O:16])[C:14]1[CH:18]=[CH:19][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][CH:13]=1
|
Name
|
N,O-(Dimethyl)hydroxylamine hydrochloride
|
Quantity
|
6.45 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1M HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sat. NaCl and dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |